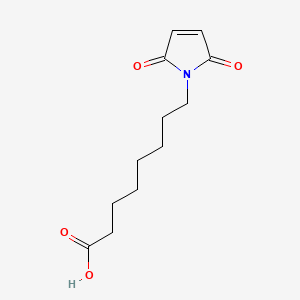

N-(Carboxyheptyl)maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

57079-00-2 |

|---|---|

Molecular Formula |

C12H17NO4 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

8-(2,5-dioxopyrrol-1-yl)octanoic acid |

InChI |

InChI=1S/C12H17NO4/c14-10-7-8-11(15)13(10)9-5-3-1-2-4-6-12(16)17/h7-8H,1-6,9H2,(H,16,17) |

InChI Key |

QQBCAPJSHSNYLE-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)N(C1=O)CCCCCCCC(=O)O |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCCC(=O)O |

Other CAS No. |

57079-00-2 |

Synonyms |

N-(carboxyheptyl)maleimide |

Origin of Product |

United States |

Evolution and Significance of Maleimide Chemistry in Scientific Inquiry

Maleimide (B117702) chemistry has become a cornerstone of chemical and biological research, largely due to the versatile reactivity of the maleimide group. The core of this reactivity lies in the Michael addition reaction, where the double bond of the maleimide ring readily reacts with nucleophiles, particularly thiols. rsc.orgaxispharm.com This reaction is highly efficient and selective, proceeding rapidly under mild, often physiological, conditions without the need for a catalyst. axispharm.comnih.gov

The driving force behind this reactivity is the electron-withdrawing nature of the two adjacent carbonyl groups, which activates the double bond for nucleophilic attack. rsc.org The release of ring strain upon formation of the more stable succinimide (B58015) ring further contributes to the reaction's efficiency. rsc.orgaxispharm.com This inherent reactivity has made maleimides invaluable for a wide range of applications, from the synthesis of polymers and materials to the intricate world of bioconjugation. rsc.orgresearchgate.net

Overview of N Substituted Maleimide Derivatives As Versatile Research Tools

The true versatility of maleimide (B117702) chemistry is unlocked through the modification of the nitrogen atom of the maleimide ring, leading to a vast array of N-substituted maleimide derivatives. rdd.edu.iqresearchgate.net By attaching different functional groups to the nitrogen, researchers can tailor the properties and applications of the maleimide. These derivatives serve as powerful tools for a multitude of research purposes. ucl.ac.be

A primary application of N-substituted maleimides is in bioconjugation, the process of linking molecules to biological targets like proteins, peptides, or antibodies. axispharm.commdpi.com The maleimide group provides a highly selective handle for reacting with cysteine residues in proteins, which contain a thiol group. nih.govmdpi.com This specificity allows for the site-specific labeling of proteins with fluorescent dyes, radioisotopes, or other reporter molecules, enabling detailed studies of protein function, localization, and interactions. contoo.deucl.ac.uk Furthermore, N-substituted maleimides are instrumental in the construction of antibody-drug conjugates (ADCs), where a potent drug is attached to an antibody that specifically targets cancer cells. axispharm.comcreativepegworks.com

Beyond bioconjugation, N-substituted maleimides are employed in the synthesis of polymers with specific properties, such as thermal stability. researchgate.net They are also used to functionalize surfaces, creating materials with tailored characteristics for applications in biosensing and diagnostics. axispharm.com The ability to introduce a wide range of substituents on the nitrogen atom allows for the fine-tuning of properties like solubility, reactivity, and steric hindrance, making N-substituted maleimides a highly adaptable class of compounds for scientific exploration. tandfonline.com

Focused Perspective: N Carboxyheptyl Maleimide As a Prototypical Compound for Mechanistic and Applied Investigations

Established and Emerging Synthetic Routes for Maleimide Core Structures

The synthesis of the maleimide ring is a cornerstone of preparing N-substituted maleimides. The methodologies for creating this core structure are well-documented, with ongoing research focused on improving efficiency, yield, and reaction conditions.

Synthesis via N-Substituted Maleamic Acid Intermediates

The most common and well-established route to N-substituted maleimides proceeds through an N-substituted maleamic acid intermediate. google.comgoogle.com This two-step process is broadly applicable and begins with the reaction of a primary amine with maleic anhydride (B1165640). uobaghdad.edu.iqucl.ac.be This initial reaction is typically a rapid, high-yield acylation that forms the corresponding N-substituted maleamic acid. ucl.ac.bejocpr.com

The general reaction is as follows:

Step 1: Formation of Maleamic Acid: A primary amine (R-NH₂) reacts with maleic anhydride in a suitable solvent. The nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the N-substituted maleamic acid. This step is often carried out at low temperatures (0-5 °C) to control the reaction rate. jocpr.com Solvents like diethyl ether or dioxane are commonly used. ucl.ac.bejocpr.com

Step 2: Cyclodehydration: The formed N-substituted maleamic acid is then subjected to a dehydration reaction to close the five-membered imide ring. This step is crucial and various strategies have been developed to achieve this transformation efficiently. google.comuobaghdad.edu.iq

This method's popularity stems from the ready availability of diverse primary amines and maleic anhydride, allowing for the synthesis of a wide array of N-substituted maleimides. researchgate.net

Application of Phase Transfer Catalysis in Maleimide Formation

Phase transfer catalysis (PTC) has emerged as an efficient technique to facilitate the synthesis of N-substituted maleimides from their corresponding maleamic acids. niscpr.res.in This method is particularly advantageous as it can lead to excellent yields under mild conditions. niscpr.res.in In a typical PTC setup, the reaction involves the maleamic acid, a base (like sodium carbonate), and a phase transfer catalyst in a biphasic solvent system. niscpr.res.in

A notable example involves the use of tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst. niscpr.res.in The catalyst transports the maleamate (B1239421) anion from the aqueous or solid phase to the organic phase, where it reacts with an alkylating agent (like dimethyl sulfate) before cyclizing. niscpr.res.in Research has shown that the choice of base is critical; for instance, sodium carbonate provides better results than stronger bases like sodium hydroxide, which can promote hydrolysis of the intermediate ester back to the maleamic acid. niscpr.res.in The presence of the phase transfer catalyst is essential for the cyclization to the maleimide to occur efficiently. niscpr.res.in

Cyclodehydration Strategies for Imide Ring Closure

The critical step of converting the N-substituted maleamic acid to the final maleimide is the cyclodehydration reaction. Several methods have been established to effect this ring closure.

Chemical Dehydration: A widely used laboratory method involves treating the maleamic acid with a dehydrating agent, most commonly acetic anhydride, in the presence of a catalyst like anhydrous sodium acetate (B1210297). google.comuobaghdad.edu.iq This method effectively removes the elements of water to form the stable imide ring.

Thermal Dehydration: Thermal cyclodehydration involves heating the maleamic acid, often in the presence of an acid catalyst and a solvent that allows for the azeotropic removal of water. google.comgoogle.com However, this method can be slow and often requires high-boiling polar aprotic solvents, which can be difficult to remove from the final product. google.com

Catalytic Dehydration: Various catalysts have been developed to improve the efficiency of the cyclodehydration step. Tin compounds, such as stannous oxide, have been shown to be effective catalysts for the heat-dehydration and imidization of N-substituted maleamic acids in a solvent mixture. google.com Other dehydrating reagents used in organic synthesis, such as phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃), can also promote the cyclization. organic-chemistry.org Computational studies suggest that the cyclodehydration mechanism can be complex, potentially involving the formation of a mixed anhydride intermediate before ring closure. researchgate.net

Specific Synthesis of this compound

The synthesis of this compound is a specific application of the general synthetic principles outlined above, tailored to incorporate a seven-carbon carboxylic acid chain onto the maleimide nitrogen.

Multi-Step Synthetic Pathways from Precursor Molecules

The synthesis of this compound is achieved through a well-defined two-step procedure that mirrors the general synthesis of N-substituted maleimides. researchgate.netresearchgate.net

The precursor molecules for this synthesis are:

Maleic Anhydride: Provides the maleimide core structure.

8-Aminooctanoic Acid: This is the primary amine that provides the N-substituent, the carboxyheptyl chain.

The synthetic pathway proceeds as follows:

Step 1: Synthesis of N-(Carboxyheptyl)maleamic Acid: 8-Aminooctanoic acid is reacted with maleic anhydride. The amino group of 8-aminooctanoic acid performs a nucleophilic attack on a carbonyl carbon of maleic anhydride, resulting in the ring-opening of the anhydride and the formation of the intermediate, N-(carboxyheptyl)maleamic acid.

Step 2: Cyclodehydration to this compound: The N-(carboxyheptyl)maleamic acid intermediate is then cyclized through dehydration. This is typically accomplished by heating the amic acid in the presence of acetic anhydride and a catalyst such as sodium acetate. researchgate.net The reaction removes a molecule of water, leading to the formation of the five-membered imide ring and yielding the final product, this compound. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves careful control of reaction parameters in both steps to maximize the yield and purity of the final product.

| Parameter | Step 1: Amic Acid Formation | Step 2: Cyclodehydration | Rationale |

| Temperature | Typically performed at low temperatures (e.g., 0-5 °C) and then allowed to warm to room temperature. | Requires elevated temperatures (heating/reflux). google.com | Low temperature in Step 1 controls the initial exothermic reaction. High temperature in Step 2 is necessary to overcome the activation energy for dehydration and ring closure. |

| Solvent | Aprotic solvents like glacial acetic acid, diethyl ether, or dioxane are common. ucl.ac.bejocpr.comresearchgate.net | The reaction is often carried out with the dehydrating agent (e.g., acetic anhydride) acting as the solvent, or in a high-boiling azeotroping solvent like toluene (B28343) or xylene. google.comgoogle.com | The solvent must dissolve the reactants and facilitate the reaction without participating in unwanted side reactions. |

| Catalyst | Generally does not require a catalyst. | A weak base like sodium acetate is often used with acetic anhydride. uobaghdad.edu.iq Acid catalysts or metallic catalysts can be used in thermal methods. google.comgoogle.com | The catalyst facilitates the ring-closure step, which is often the rate-limiting step of the overall synthesis. |

| Reaction Time | Typically a few hours. jocpr.com | Can range from a few hours to over 15 hours, depending on the method and temperature. google.com | Sufficient time must be allowed for the reaction to proceed to completion to maximize the yield. |

The yield of N-substituted maleimides can be significantly influenced by the chosen synthetic route. For instance, phase transfer catalysis has been reported to produce N-substituted maleimides in very good to excellent yields. niscpr.res.in For the specific synthesis of this compound and its analogs, the two-step method using acetic anhydride for cyclization is a proven and reliable approach. researchgate.net The final product is typically purified by recrystallization to obtain a pure, crystalline solid.

Advanced Derivatization Strategies for this compound Analogs

The this compound structure serves as a versatile platform for the development of more complex and functionally diverse molecules. Advanced derivatization strategies focus on either modifying the alkyl chain to introduce new functionalities or converting the terminal carboxyl group to create bifunctional crosslinkers essential for bioconjugation. These modifications allow for the fine-tuning of properties such as solubility, spacing, and reactivity.

Introduction of Functional Groups on the Alkyl Chain

The introduction of functional groups onto the N-alkyl chain of maleimides expands their utility beyond a simple linker. While direct functionalization of the saturated heptyl chain of a pre-formed this compound is challenging, analogs are more commonly synthesized by starting with a modified amine precursor. This precursor, which already contains the desired functional group along with the core alkylamine structure, is then reacted with maleic anhydride or a derivative thereof to form the final functionalized maleimide.

This synthetic approach allows for the incorporation of a wide array of functionalities. For instance, hydrophilic groups such as hydroxyl (–OH) or ether linkages can be incorporated into the alkyl chain to improve the aqueous solubility of the maleimide derivative. mdpi.com The classic method for synthesizing these N-substituted maleimides involves the condensation of maleic anhydride with the desired substituted amine, followed by a ring-closure step under acidic conditions. researchgate.net

Research Findings:

Studies have demonstrated various strategies for creating N-alkyl maleimides with diverse functionalities.

Hydrophilic Groups: Maleimide derivatives with free hydroxyl groups on the alkyl chain can be synthesized by reacting a furan-protected maleic anhydride adduct with an appropriate hydroxy-functionalized amine, followed by a retro-Diels-Alder reaction. rsc.org This provides a site for further modification or enhances the water solubility of the resulting molecule.

Alkynyl and Azido Groups: For applications in "click chemistry," functional groups like alkynes or azides can be incorporated into the alkyl chain. This is typically achieved by using an amino-alkyne or amino-azide as the starting material for the reaction with maleic anhydride.

Branched Chains: The alkyl chain can also be branched or contain aromatic moieties to alter the steric properties and spacing of the linker. ucl.ac.be

The table below summarizes examples of functional groups that can be introduced onto the N-alkyl chain of maleimide analogs and the corresponding amine precursors required for their synthesis.

| Desired Functional Group | Example Precursor Amine | Potential Application |

| Hydroxyl (–OH) | 8-Amino-1-octanol | Improved hydrophilicity, point for further derivatization |

| Ether (–O–) | 2-(2-Aminoethoxy)ethanol | Enhanced water solubility, flexible spacer |

| Alkyne (–C≡CH) | Propargylamine | Click chemistry conjugation (CuAAC) |

| Azide (B81097) (–N₃) | 3-Azidopropylamine | Click chemistry conjugation (SPAAC) |

| Additional Carboxyl (–COOH) | 1,8-Diaminooctane (followed by reaction with succinic anhydride) | Introduction of a second reactive site |

Synthesis of Bifunctional Maleimide Derivatives for Conjugation

A primary application of this compound is its use as a precursor for synthesizing heterobifunctional crosslinking agents. acs.org These reagents contain two different reactive groups at either end of a spacer arm, enabling the sequential and controlled covalent linking of two different molecules. thermofisher.com The maleimide group offers high reactivity and specificity towards sulfhydryl (thiol) groups (–SH) found in cysteine residues of proteins, forming a stable thioether bond under near-neutral pH conditions (6.5-7.5). thermofisher.com

The synthesis of a bifunctional derivative from this compound typically involves the chemical activation of its terminal carboxyl group. A common strategy is to convert the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. The resulting molecule is a heterobifunctional crosslinker with a sulfhydryl-reactive maleimide at one end and an amine-reactive NHS ester at the other. thermofisher.comkorambiotech.com

Research Findings:

The combination of a maleimide and an NHS ester in a single molecule is particularly powerful for protein-protein conjugation. thermofisher.com The NHS ester reacts efficiently with primary amines (–NH₂) found in lysine (B10760008) residues and the N-terminus of proteins. thermofisher.com Because the NHS ester is more susceptible to hydrolysis in aqueous solutions, conjugation is often performed in a two-step process to maximize efficiency and prevent unwanted polymerization. thermofisher.com First, the NHS ester end of the crosslinker is reacted with the first protein. After removing the excess, unreacted crosslinker, the second protein, which contains a free sulfhydryl group, is added to react with the maleimide group. thermofisher.com

To enhance properties like solubility and reduce steric hindrance, the spacer arm connecting the two reactive ends can be modified. Polyethylene glycol (PEG) chains are frequently incorporated into the linker structure. An example of such a derivative is Maleimide-PEG-carboxyheptyl-NHS , which combines the maleimide function with an amine-reactive NHS ester via a PEG and carboxyheptyl spacer. rsc.org

The table below details common types of bifunctional maleimide derivatives, highlighting their reactive ends and the nature of their spacer arms.

| Derivative Type | Reactive Group 1 | Reactive Group 2 | Spacer Arm Characteristics | Example Compound |

| Amine-to-Sulfhydryl | Maleimide | NHS Ester | Cyclohexane-stabilized alkyl chain | Sulfo-SMCC thermofisher.com |

| Amine-to-Sulfhydryl with PEG | Maleimide | NHS Ester | Polyethylene glycol (PEG) chain | SM(PEG)n |

| Amine-to-Sulfhydryl with Cleavable Spacer | Maleimide | NHS Ester | Disulfide bond | SPDP |

| Photoreactive | Maleimide | Phenyl Azide | Alkyl or PEG chain | APDP |

Nucleophilic Addition Chemistry of the Maleimide Electrophile

The electron-deficient double bond of the maleimide ring in this compound is highly susceptible to nucleophilic attack. This reactivity is enhanced by the two adjacent carbonyl groups, which withdraw electron density, making the β-carbon atom of the alkene a prime target for Michael acceptors.

The reaction between a thiol (sulfhydryl group) and a maleimide is a cornerstone of bioconjugation chemistry, prized for its high specificity, rapid kinetics, and efficiency under mild, aqueous conditions. researchgate.netmdpi.comtcichemicals.com This Michael-type addition results in the formation of a stable succinimidyl thioether linkage. thermofisher.com The high reactivity of maleimides as an electrophile is due to the α,β-unsaturation combined with the two carbonyl groups, which allows for a swift reaction with nucleophiles like thiolate anions. mdpi.com

The reaction of maleimides with the thiol-containing amino acid cysteine is particularly well-studied. The process is initiated by the nucleophilic attack of the thiolate anion (Cys-S⁻) on one of the carbon atoms of the maleimide double bond. nih.gov Biomolecular rate constants for the reaction between maleimides and thiols are typically in the range of 10² to 10⁴ M⁻¹s⁻¹, demonstrating a rapid conjugation process. nih.gov

A detailed study analyzing the reaction between L-cysteine and 6-maleimidohexanoic acid, a compound structurally analogous to this compound, revealed the formation of two distinct products. nih.gov Through mass spectrometry and NMR analysis, these were identified as the expected thioether adduct (Cys-S-Mhx) from the thiol addition and, surprisingly, an isomeric adduct where the cysteine's amino group had added to the maleimide ring (Cys-NH-Mhx). nih.gov This suggests that while the thiol reaction is predominant, the amino group can also act as a competing nucleophile under certain conditions. nih.gov

Further mechanistic intricacies include the potential for the initial thioether adduct to undergo intramolecular transamidation when the conjugated thiol is part of a cysteine residue, leading to a more stable, cyclic product. creativepegworks.comnih.gov

The pH of the reaction medium is a critical parameter that governs the specificity and rate of the thiol-maleimide conjugation.

Optimal pH for Thiol Reactivity: The reaction is most specific and efficient in the pH range of 6.5 to 7.5. researchgate.nettcichemicals.comthermofisher.com In this slightly acidic to neutral environment, the thiol group (pKa ~8.6 for cysteine) exists in equilibrium with its more reactive thiolate anion form, while primary amines (like the ε-amino group of lysine, pKa ~10.4) remain largely protonated and thus non-nucleophilic. mdpi.com The reaction between a thiol and a maleimide at pH 7.0 is approximately 1,000 times faster than the reaction with an amine. mdpi.com

Reactivity at Alkaline pH: At pH values above 8.5, the reaction with primary amines becomes more favorable as they are deprotonated. thermofisher.com However, this alkaline environment also significantly increases the rate of a competing side reaction: the hydrolysis of the maleimide ring itself to form a non-reactive maleamic acid, which can no longer participate in the addition reaction. thermofisher.commdpi.com

Reactivity at Acidic pH: Under acidic conditions (e.g., pH 4.5), the thiol-maleimide reaction rate is retarded. nih.gov However, these conditions can be used to promote the stability of other adducts, such as the sulfonyl-succinimide formed from the reaction with sulfinic acids. nih.gov

| pH Range | Primary Reactant | Competing Reactions | Outcome |

| 6.5 - 7.5 | Thiol (Sulfhydryl) | Minimal | Selective formation of stable thioether adduct. researchgate.netthermofisher.com |

| > 8.5 | Primary Amine | Maleimide Hydrolysis | Increased amine conjugation, but also loss of maleimide reactivity. thermofisher.com |

| < 6.5 | Thiol (protonated) | - | Slowed rate of thiol addition. nih.gov |

When a chiral thiol, such as L-cysteine, adds to the prochiral double bond of the maleimide ring, a new stereocenter is created. This results in the formation of a pair of diastereomers. creativepegworks.com The reaction of N-ethylmaleimide with cysteine methyl ester, for instance, immediately forms two distinct diastereomeric Michael adducts, which can be identified and separated by techniques like HPLC. creativepegworks.comresearchgate.net

While highly selective for thiols under optimal conditions, the electrophilic maleimide group of this compound can react with other nucleophiles.

Amines: As previously noted, primary amines can react with maleimides, particularly at pH values above 8.0. thermofisher.com The reaction proceeds via Michael addition to form a stable amine-succinimide adduct. Studies using dibromomaleimides have shown that the initial reaction with a thiol is significantly faster than with an amine, but the subsequent addition of an amine to the bromothiomaleimide intermediate is viable and can be used to create stable, dual-functionalized conjugates. nih.gov

Sulfinic Acids: Maleimides have been shown to react with cysteine sulfinic acids (Cys-SO₂H), a product of thiol oxidation. nih.gov This reaction also proceeds via a Michael addition, resulting in a sulfonyl-succinimide adduct. This adduct is stable under acidic conditions (e.g., pH 4.5), which provides a strategy for selectively labeling protein sulfinic acids. nih.gov

Thiol-Maleimide Michael Addition Reaction

Reversible and Irreversible Adduct Formation

The stability of the adduct formed between a maleimide and a nucleophile is a key consideration for its application. The initial thioether adduct formed from the thiol-maleimide Michael addition is not always permanently stable.

The succinimide (B58015) thioether adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. creativepegworks.comnih.gov This reversibility is particularly relevant in environments with high concentrations of other thiols, such as glutathione (B108866) (GSH) in the cellular cytoplasm, which can lead to an exchange reaction and release of the conjugated molecule. nih.govnih.gov

However, several mechanisms can render the conjugation effectively irreversible:

Hydrolysis: The thiosuccinimide ring of the adduct can undergo hydrolysis to form the corresponding ring-opened succinamic acid derivative. mdpi.comnih.gov This ring-opened structure is stable and not susceptible to the retro-Michael reaction. nih.gov The rate of this hydrolysis is influenced by the substituent on the maleimide nitrogen; N-aryl maleimides, for example, promote rapid hydrolysis, minimizing the window for undesirable thiol exchange. mdpi.com

Transcyclization: In adducts formed with N-terminal cysteine residues, an intramolecular transcyclization can occur. creativepegworks.comnih.gov This involves the nucleophilic attack of the cysteine's free amino group on one of the succinimide carbonyls, resulting in the formation of a stable, six-membered ring structure that "locks" the thioether bond and prevents the retro-Michael reaction. nih.gov

| Adduct Type | Formation Reaction | Stability | Notes |

| Succinimidyl Thioether | Thiol-Maleimide Michael Addition | Potentially Reversible | Can undergo retro-Michael reaction, especially in the presence of other thiols. nih.gov |

| Ring-Opened Thioether | Hydrolysis of Succinimidyl Thioether | Irreversible | The ring-opened structure is stable and prevents dissociation. nih.gov |

| Transcyclized Thioether | Intramolecular Amidation | Irreversible | Occurs with N-terminal cysteine adducts, forming a stable 6-membered ring. nih.gov |

| Sulfonyl-succinimide | Sulfinic Acid-Maleimide Addition | Stable | Stable under acidic conditions. nih.gov |

Hydrolytic Degradation of the Thiosuccinimide Linkage

In addition to the retro-Michael reaction, the thiosuccinimide linkage can also undergo hydrolytic degradation. researchgate.net This process involves the opening of the succinimide ring through the addition of water, resulting in the formation of two isomeric succinamic acid thioethers. prolynxinc.com Unlike the retro-Michael reaction, which is reversible, the hydrolysis of the thiosuccinimide ring is an irreversible process. springernature.com

The rate of hydrolysis is significantly influenced by the pH of the surrounding medium, with higher pH values generally leading to a faster rate of ring opening. uu.nl The structure of the maleimide also plays a crucial role. For instance, the presence of electron-withdrawing groups on the N-substituent of the maleimide can accelerate the rate of hydrolysis. nih.govprolynxinc.comacs.org This is a key consideration in the design of maleimide-based conjugates, as a faster hydrolysis rate can lead to a more stable final product that is resistant to the retro-Michael reaction. prolynxinc.comspringernature.com

The microenvironment surrounding the conjugate can also impact the rate of hydrolysis. For example, local concentrations of positively charged residues in a protein can promote the hydrolysis of the thiosuccinimide ring. ucl.ac.uk This highlights the importance of considering the specific conjugation site on a biomolecule.

It has been observed that the hydrolysis of the thiosuccinimide ring effectively "locks" the conjugate in place, preventing the retro-Michael elimination. springernature.com The resulting ring-opened product is a stable thioether that is no longer susceptible to thiol exchange. nih.govnih.gov This has led to the development of strategies that intentionally promote hydrolysis to enhance the long-term stability of maleimide-thiol conjugates.

Design Strategies for Enhanced Conjugate Stability

Given the challenges of retro-Michael elimination and the desire for stable bioconjugates, several design strategies have been developed to enhance the stability of the thiosuccinimide linkage.

One prominent strategy involves the hydrolysis of the thiosuccinimide ring . As previously discussed, the ring-opened product is stable against retro-Michael reactions. prolynxinc.comspringernature.com This has led to the development of "self-hydrolyzing" maleimides, which are engineered to undergo rapid hydrolysis after conjugation. creativepegworks.com These maleimides often incorporate functionalities that accelerate the ring-opening process, such as electron-withdrawing groups on the nitrogen atom. nih.govprolynxinc.comacs.org By converting the initially formed thiosuccinimide adduct into a stable succinamic acid thioether, the long-term stability of the conjugate is significantly improved.

Another innovative approach is transcyclization . This strategy is particularly effective when the maleimide is conjugated to a peptide or protein with an N-terminal cysteine. nih.gov Following the initial Michael addition, an intramolecular cyclization can occur, where the amide nitrogen of the cysteine backbone attacks the succinimide ring. This results in the formation of a more stable six-membered thiazine (B8601807) ring, which effectively prevents the retro-Michael reaction. d-nb.infonih.govresearchgate.net This transcyclization can be a spontaneous process that occurs over time in a buffered solution. nih.gov

The use of next-generation maleimides (NGMs) with modified ring structures has also been explored. For example, dihalomaleimides have been shown to form more stable adducts. acs.orgacs.orgucl.ac.uk These modifications can alter the electronic properties of the maleimide, making the resulting thiosuccinimide less susceptible to retro-Michael elimination.

The table below summarizes some of the key strategies employed to enhance the stability of maleimide-thiol conjugates.

Strategies for Enhancing the Stability of Maleimide-Thiol Conjugates

| Strategy | Mechanism | Key Advantages | References |

|---|---|---|---|

| Thiosuccinimide Hydrolysis | Irreversible ring-opening of the succinimide to form a stable succinamic acid thioether. | Prevents retro-Michael elimination; can be engineered for "on-demand" stabilization. | prolynxinc.comspringernature.com |

| Transcyclization | Intramolecular cyclization with an N-terminal cysteine to form a stable six-membered thiazine ring. | Forms a highly stable, locked conjugate structure. | d-nb.infonih.govresearchgate.net |

| Next-Generation Maleimides (NGMs) | Modification of the maleimide ring structure (e.g., dihalomaleimides) to alter electronic properties. | Increased stability against both retro-Michael reaction and hydrolysis of the unreacted maleimide. | acs.orgacs.orgucl.ac.uk |

Cycloaddition Reactivity of the Maleimide Double Bond

Beyond its reactivity as a Michael acceptor, the electron-deficient double bond of the maleimide ring in this compound can participate in various cycloaddition reactions. These reactions offer alternative pathways for forming covalent linkages and have found applications in materials science and bioconjugation.

Diels-Alder Cycloadditions (e.g., with Furans) in Polymer Networks

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The maleimide moiety serves as an excellent dienophile, and its reaction with furan (B31954) derivatives is a well-established and powerful tool for creating thermoreversible covalent bonds. nih.gov This reversibility is a key feature, as the Diels-Alder adduct can undergo a retro-Diels-Alder reaction at elevated temperatures, breaking the bond and regenerating the furan and maleimide. nih.gov

This dynamic covalent chemistry has been extensively utilized in the development of self-healing polymers and reversible polymer networks. nih.govmdpi.comrug.nlresearchgate.net In these systems, furan-functionalized polymers can be crosslinked with bismaleimide (B1667444) reagents. When the material is damaged, heating can induce the retro-Diels-Alder reaction, leading to a more fluid state that allows for chain mobility and crack healing. Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's integrity. nih.gov

The kinetics and thermodynamics of the furan-maleimide Diels-Alder reaction are well-studied. The reaction typically favors the formation of the endo adduct under kinetic control at lower temperatures, while the exo adduct is the more thermodynamically stable product. nih.gov The rate of the forward and reverse reactions can be tuned by temperature, allowing for control over the network's properties. nih.gov

1,3-Dipolar Cycloaddition Capabilities

The maleimide double bond can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide or a nitrone, to the maleimide. nih.govarkat-usa.org

The azide-maleimide cycloaddition, often referred to as a "click" reaction, is a highly efficient and specific reaction for forming triazole linkages. nih.gov While the copper-catalyzed version with alkynes is more common, the reaction between azides and activated alkenes like maleimides can also proceed, sometimes accelerated by strain or electronic factors. nih.govacs.orgrsc.org

Nitrones are another class of 1,3-dipoles that readily react with maleimides to form isoxazolidine (B1194047) rings. arkat-usa.orgspbu.ruacs.orgacs.org These reactions can be highly stereoselective, and the resulting isoxazolidine products can be valuable intermediates in organic synthesis. arkat-usa.org The reactivity and stereoselectivity of the nitrone-maleimide cycloaddition can be influenced by the substituents on both the nitrone and the maleimide. arkat-usa.org

The ability of the maleimide group to participate in these diverse cycloaddition reactions expands its utility beyond simple thiol conjugation, opening up possibilities for creating complex molecular architectures and functional materials.

Applications of N Carboxyheptyl Maleimide in Chemical Biology and Biochemistry Research

Bioconjugation and Directed Functionalization of Biomolecules

Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule, to form a stable conjugate. N-(Carboxyheptyl)maleimide serves as a crosslinking reagent in these processes. The maleimide (B117702) end of the molecule readily reacts with sulfhydryl (thiol) groups, while the carboxylic acid end can be activated to react with primary amines. broadpharm.com This dual reactivity allows for the directed functionalization of a wide array of biomolecules.

Covalent Modification of Proteins and Peptides

The ability to selectively modify proteins and peptides is crucial for understanding their function, developing diagnostic tools, and creating therapeutic agents. This compound provides a means to achieve such modifications with a degree of specificity.

The maleimide group of this compound exhibits high reactivity towards the thiol group of cysteine residues in proteins and peptides. qyaobio.comresearchgate.net This reaction, a Michael addition, forms a stable thioether bond. thermofisher.com This specificity allows for site-specific conjugation, particularly when a protein has a limited number of accessible cysteine residues. qyaobio.com By engineering proteins to have a single reactive cysteine at a specific location, researchers can attach probes, drugs, or other molecules with high precision. nih.govmdpi.com This method is advantageous as it is often faster and less reversible than disulfide coupling. jku.at

While maleimides are primarily known for reacting with cysteines, strategies have been developed for the N-terminal modification of proteins. chemrxiv.org The α-amino group at the N-terminus of a protein has a different pKa than the ε-amino groups of lysine (B10760008) residues, allowing for selective modification under controlled pH conditions. nih.govmdpi.com The carboxylic acid end of this compound can be activated to react with this N-terminal amine, providing a method for attaching various functionalities to the beginning of a polypeptide chain. broadpharm.comresearchgate.net Recent research has also explored copper(II)-mediated reactions for the N-terminal modification of proteins using maleimide derivatives. chemrxiv.org

The development of research tools often involves labeling antibodies and peptides with reporters like fluorescent dyes or biotin. rsc.org this compound can be used as a linker in these applications. For instance, a fluorescent molecule can be attached to the carboxylic acid end of this compound, and the resulting conjugate can then be reacted with a cysteine-containing antibody or peptide. qyaobio.commdpi.com This approach is widely used in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells. nih.govcreativepegworks.comsynaffix.com Similarly, peptides can be conjugated to carrier proteins to enhance their immunogenicity for antibody production. thermofisher.com

Table 1: Examples of this compound in Research Tool Development

| Application | Biomolecule | Attached Moiety | Purpose |

| Immunoassays | Antibody | Enzyme | Signal generation |

| Fluorescence Microscopy | Peptide | Fluorescent Dye | Visualization of cellular structures |

| Antibody-Drug Conjugates | Antibody | Cytotoxic Drug | Targeted cancer therapy |

| Immunogen Preparation | Peptide | Carrier Protein | Eliciting an immune response |

Functionalization of Oligonucleotides and Carbohydrates

The utility of this compound extends beyond proteins to other important biomolecules like oligonucleotides and carbohydrates. Oligonucleotides can be modified with a thiol group and subsequently reacted with a maleimide-functionalized molecule. jku.atmdpi.com This allows for the attachment of labels or other functionalities to specific points on a DNA or RNA strand. mdpi.com While direct incorporation of maleimides during solid-phase oligonucleotide synthesis is challenging, amino-modified oligonucleotides can be reacted with linkers like this compound. nih.gov Carbohydrate moieties on glycoproteins can also be targeted for conjugation, often after chemical modification to introduce a reactive group. huji.ac.il

Enzyme Inhibition and Mechanistic Enzymology

This compound has been identified as a potent inhibitor of certain enzymes, most notably prostaglandin (B15479496) endoperoxide synthase (PGHS). nih.gov This enzyme, also known as cyclooxygenase (COX), is a key player in the inflammatory response.

Research has shown that N-(carboxyalkyl)maleimides can rapidly and irreversibly inactivate both the cyclooxygenase and peroxidase activities of PGHS. mdpi.comnih.gov The inhibitory potency is highly dependent on the length of the alkyl chain, with the heptyl chain of this compound being optimal. nih.gov The carboxylic acid group is also crucial for this rapid inhibition. nih.govacs.org Studies have indicated that this compound is a significantly more potent covalent inactivator of PGHS than aspirin. nih.gov

The mechanism of inhibition involves covalent modification of the enzyme. acs.orgresearchgate.net While initial thoughts might point to cysteine modification, studies have suggested that for PGHS-1, the inhibition by this compound is not due to the modification of a cysteine residue. researchgate.net Further investigations into the precise mechanism have been challenging due to the instability of the enzyme-inhibitor adduct. acs.orgresearchgate.net Interestingly, the inhibition of apoPGHS-1 (the enzyme without its heme cofactor) by this compound was found to be irreversible, but upon addition of hematin (B1673048), a significant portion of the enzyme activity could be recovered, suggesting a complex inhibitory mechanism. acs.orgresearchgate.net

Table 2: Inhibitory Activity of this compound on Prostaglandin Endoperoxide Synthase (PGHS)

| Enzyme Isoform | Activity | IC50 (µM) | Reference |

| Ovine PGHS-1 | Cyclooxygenase | 0.1 | nih.gov |

| Ovine PGHS-1 | Peroxidase | 3 | nih.gov |

| Mouse PGHS-2 | Cyclooxygenase | 4.5 | nih.gov |

| Human PGHS-2 | Cyclooxygenase | 14 | nih.gov |

Inhibition of Prostaglandin Endoperoxide Synthase (PGHS)

This compound has been identified as a highly potent inhibitor of Prostaglandin Endoperoxide Synthase (PGHS), also known as cyclooxygenase (COX). nih.gov It demonstrates a significantly greater inhibitory potency, reported to be 3 to 5 orders of magnitude higher than that of aspirin. nih.gov This compound effectively inhibits both the cyclooxygenase and peroxidase activities of the enzyme. nih.govacs.org Its efficacy extends to both isoforms of the enzyme, PGHS-1 and PGHS-2. nih.govacs.orgacs.org Optimal inhibitory activity is observed with the heptyl (seven-carbon) alkyl chain, as shortening or lengthening the chain by a single methylene (B1212753) unit leads to a drastic reduction in potency. nih.govacs.org

The inhibitory concentrations (IC₅₀) highlight its potency against different PGHS isoforms.

| Enzyme | Activity | IC₅₀ (μM) | Source |

|---|---|---|---|

| Ovine PGHS-1 | Cyclooxygenase | 0.1 | nih.govacs.org |

| Ovine PGHS-1 | Peroxidase | 3 | nih.govacs.org |

| Mouse PGHS-2 | Cyclooxygenase | 4.5 | nih.govacs.org |

| Human PGHS-2 | Cyclooxygenase | 14 | nih.govacs.org |

The inactivation of PGHS by N-(carboxyalkyl)maleimides occurs in a distinct, biphasic manner, characterized by an initial, extremely rapid phase of inhibition followed by a slower, time-dependent inactivation. nih.gov This inhibitory action is due to covalent modification of the enzyme. nih.govacs.orgacs.org Evidence for this covalent mechanism comes from studies using N-(Carboxyheptyl)succinimide, the saturated analog of the maleimide. nih.gov This succinimide (B58015) counterpart, which is incapable of the Michael addition reaction, showed no inhibitory activity toward either the cyclooxygenase or peroxidase functions of PGHS, underscoring that the maleimide's reactive double bond is critical for both the rapid and time-dependent phases of inactivation. nih.govacs.orgacs.org

Interestingly, the adduct formed between this compound and the enzyme appears to be unstable under certain conditions. acs.orgresearchgate.netresearchgate.net When the hematin-reconstituted holoenzyme is inhibited, it can spontaneously regenerate about 50% of its cyclooxygenase and peroxidase activities, suggesting the adduct breaks down to release the active enzyme. acs.orgresearchgate.netresearchgate.netresearchgate.net However, when the apoenzyme (without the heme cofactor) is inhibited, this regeneration of activity is not observed. acs.orgresearchgate.netresearchgate.net

The carboxylate group of this compound is essential for its rapid inhibitory action. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net Studies comparing N-(carboxyalkyl)maleimides with their non-carboxylated N-alkylmaleimide counterparts revealed that the latter only act as time-dependent inactivators, lacking the initial rapid inhibition phase. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net This indicates that the negatively charged carboxylate group facilitates a rapid, high-affinity binding to the enzyme, which positions the maleimide group for subsequent covalent modification. researchgate.netresearchgate.netresearchgate.netresearchgate.net This binding is proposed to occur within the cyclooxygenase active site channel. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Further supporting the importance of the carboxylate, pretreatment of the apoenzyme with this compound rendered the protein resistant to cleavage by trypsin. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

A proposed model for the interaction suggests that the carboxylate functionality of this compound binds within the cyclooxygenase channel of PGHS. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netcapes.gov.brcnjournals.com This binding likely mimics the interaction of the natural substrate, arachidonic acid, which also features a carboxylate group that binds to a key arginine residue (Arg120) in the active site. acs.org

The presence of the heme cofactor appears to induce a conformational change in the protein that affects the stability of the inhibitor-enzyme adduct. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net When this compound binds to the apoenzyme (lacking heme), a stable adduct is formed, and enzyme activity is not regenerated. acs.orgresearchgate.netresearchgate.net However, the addition of hematin to this inhibited apoenzyme triggers the recovery of about 50% of the cyclooxygenase activity. acs.orgresearchgate.netresearchgate.netresearchgate.net This suggests that the heme-induced conformational change increases the susceptibility of the adduct to hydrolytic cleavage, leading to the breakdown of the adduct and regeneration of the active enzyme. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Inhibition of Monoglyceride Lipase (B570770) (MGL) and Related Enzymes

While research on this compound is specific to PGHS, the broader class of N-substituted maleimides has been investigated as inhibitors of Monoglyceride Lipase (MGL), a key enzyme in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). ucl.ac.betib.eunih.govnih.govacs.org These compounds have emerged as a promising class of potent and selective MGL inhibitors. ucl.ac.betib.eunih.gov

Structure-activity relationship (SAR) studies on various N-substituted maleimides have provided insights into the features that govern their MGL inhibitory potency. ucl.ac.be These studies have explored derivatives including N-(alkylphenyl)maleimides, N-(halogenophenyl)maleimides, and others, revealing that modifications to the N-substituent significantly impact activity. ucl.ac.be

For instance, in the N-(alkylphenyl)maleimide series, compounds with smaller alkyl groups like methyl or ethyl in the ortho position of the phenyl ring showed strong inhibition. ucl.ac.be Lengthening the alkyl chain at the para position from two carbons (N-(4-ethylphenyl)maleimide) to seven carbons (N-(4-heptylphenyl)maleimide) resulted in only a minor change in inhibitory activity, with IC₅₀ values remaining in the low micromolar range. ucl.ac.be This suggests that while a lipophilic substituent is tolerated, its length is not a critical determinant of potency in this specific series. ucl.ac.be More hydrophilic substituents, such as hydroxyl or alkoxy groups, were also tolerated, yielding inhibitors with IC₅₀ values in the mid-micromolar range. ucl.ac.be

| Compound | MGL IC₅₀ (μM) | Source |

|---|---|---|

| N-(4-ethylphenyl)maleimide | 2.82 | ucl.ac.be |

| N-(4-heptylphenyl)maleimide | 2.12 | ucl.ac.be |

| N-(3-iodophenyl)maleimide | 2.24 | ucl.ac.be |

| 1-biphenyl-4-ylmethylmaleimide | 0.790 | ucl.ac.benih.gov |

| N-(4-hydroxyphenyl)maleimide | 12.9 | ucl.ac.be |

N-substituted maleimides function as irreversible inhibitors of MGL. ucl.ac.betib.eunih.govnih.govacs.org This characteristic has been confirmed through rapid dilution experiments, which showed that the enzyme does not regain activity upon dilution of the inhibitor-enzyme complex, a hallmark of irreversible inhibition. ucl.ac.betib.eunih.gov The mechanism of this irreversible inhibition is believed to be a Michael addition reaction between the electrophilic maleimide ring and nucleophilic cysteine residues within the enzyme. nih.gov Mass spectrometry and mutagenesis studies have identified Cys201 and Cys242, located near the MGL active site, as the specific residues that are covalently modified by maleimide-based inhibitors. nih.govrcsb.org

Exploration of Other Enzyme Targets and Reaction Kinetics

This compound and its analogs have been investigated as inhibitors of various enzymes, with a notable focus on prostaglandin endoperoxide synthases (PGHS). N-(carboxyalkyl)maleimides act as rapid, time-dependent inhibitors of PGHS. researchgate.net The presence of the carboxylate group is crucial for this rapid inhibition, as the corresponding N-alkylmaleimides only exhibit time-dependent inactivation. researchgate.net

Research on ovine PGHS-1 has shown that this compound inactivates the cyclooxygenase activity in a time- and concentration-dependent manner. acs.org It also inactivates the peroxidase activity of PGHS and inhibits the cyclooxygenase activity of the inducible isozyme, PGHS-2. acs.org The mechanism of inhibition involves the covalent modification of the protein. acs.org Interestingly, while the adduct formed between this compound and apoPGHS-1 (the enzyme without its heme cofactor) is stable, the inhibition of the hematin-reconstituted enzyme is reversible. researchgate.netacs.org The addition of hematin to the inhibited apoenzyme leads to a recovery of about 50% of the cyclooxygenase activity, suggesting a conformational change in the protein that makes the adduct more susceptible to hydrolysis. researchgate.netacs.org This suggests that the adduct responsible for inhibition breaks down, regenerating the active enzyme. acs.org It has been proposed that the carboxylate functionality of the maleimide binds within the cyclooxygenase active site channel. researchgate.netacs.org

Beyond PGHS, other N-substituted maleimides have been explored as inhibitors for other enzymes. For instance, a series of N-(alkylphenyl)maleimides were synthesized and evaluated as inhibitors of monoglyceride lipase (MGL), an enzyme involved in the endocannabinoid system. ucl.ac.be These compounds displayed MGL inhibition with IC50 values in the low micromolar range and showed good selectivity over fatty acid amide hydrolase (FAAH). ucl.ac.be Rapid dilution experiments indicated that these N-substituted maleimides act as irreversible inhibitors of MGL. ucl.ac.be

The reaction kinetics of maleimides with thiols, the primary target for their covalent modification, are influenced by pH. The reaction is dependent on the pKa of the thiol, with the thiolate anion being the reactive species. nih.gov The rate of the thiol-maleimide reaction can be modulated by adjusting the pH of the buffer. nih.gov

| Enzyme Target | Inhibitor | Key Findings | Reference |

| Prostaglandin Endoperoxide Synthase-1 (PGHS-1) | This compound | Rapid and time-dependent irreversible inhibition of cyclooxygenase and peroxidase activity. Carboxylate group is critical for rapid inhibition. | researchgate.netacs.org |

| Prostaglandin Endoperoxide Synthase-2 (PGHS-2) | This compound | Inhibition of cyclooxygenase activity. | acs.org |

| Monoglyceride Lipase (MGL) | N-(alkylphenyl)maleimides | Irreversible inhibition with low micromolar IC50 values and high selectivity over FAAH. | ucl.ac.be |

Development and Utilization of Chemical Probes

The reactive nature of the maleimide group makes it a valuable component in the design of chemical probes for studying biological systems.

Maleimides are frequently conjugated to fluorescent dyes to create thiol-reactive probes for labeling and imaging biomolecules. lumiprobe.combiotium.com These probes are used to label sulfhydryl groups on proteins, peptides, and other molecules. biotium.comthermofisher.com The reaction between the maleimide and a thiol group forms a stable thioether bond, typically at a pH range of 6.5-7.5. thermofisher.comthermofisher.com At neutral pH, the maleimide group is significantly more reactive towards a free sulfhydryl group than towards an amine. thermofisher.com

A variety of fluorescent dyes, such as fluorescein, rhodamine, coumarin, and cyanine (B1664457) dyes, have been functionalized with maleimide groups to create a toolbox of fluorescent probes with diverse spectral properties. lumiprobe.comsigmaaldrich.comlumiprobe.com For example, fluorescein-5-maleimide (B15326) is a commonly used reagent for fluorescently labeling proteins and peptides via their thiol groups. sigmaaldrich.comnsf.gov These fluorescently labeled molecules can then be used in a range of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. tocris.comthermofisher.com

The development of "activatable" nanoprobes represents a more advanced application. These probes are designed to be in an "off" state and switch to an "on" state in specific microenvironments, such as those found in tumors. nih.gov This approach enhances the signal-to-noise ratio, improving sensitivity and specificity. nih.gov For instance, a nanoprobe can be designed where the fluorescence of a dye is quenched until a specific enzyme, like a matrix metalloproteinase (MMP) that is overexpressed in tumors, cleaves a linker, leading to fluorescence activation. nih.govgaomingyuan.com

| Probe Type | Fluorophore | Reactive Group | Application | Reference |

| Thiol-Reactive Fluorescent Dye | Fluorescein | Maleimide | Labeling of proteins and peptides | sigmaaldrich.comthermofisher.com |

| Thiol-Reactive Fluorescent Dye | Coumarin | Maleimide | Labeling of thiolated biomolecules | lumiprobe.comrsc.org |

| Thiol-Reactive Fluorescent Dye | Cyanine Dyes (e.g., sulfo-Cyanine5.5) | Maleimide | Labeling of sensitive proteins | lumiprobe.com |

| Near-Infrared (NIR) Fluorescent Dye | IRDye® 680RD | Maleimide | Fluorescence microscopy | tocris.com |

| Activatable Nanoprobe | ANNA (ratiometric pH dye) | Maleimide (via linker) | In vivo pH mapping of tumors | nih.gov |

Photoaffinity labeling (PAL) is a powerful technique used to identify and map ligand-binding sites and protein-protein interactions. nih.govenamine.net PAL probes are molecules that contain a photo-reactive group, which upon activation by light, forms a highly reactive species that can covalently bond to nearby molecules. nih.govenamine.net

While this compound itself is not a photoaffinity label, the maleimide functional group can be incorporated into the design of photoaffinity probes. These probes can be used to capture transient interactions that are difficult to study by other means. nih.gov The general strategy involves a molecule that can bind non-covalently to a target protein. Upon photo-activation, the probe forms a covalent bond with the target, allowing for subsequent identification and analysis of the binding site. nih.govevotec.com Common photo-reactive moieties used in PAL include diazirines, benzophenones, and aryl azides. enamine.net

The combination of a maleimide for thiol-reactivity with a photo-reactive group can create a bifunctional probe. This would allow for initial covalent attachment to a cysteine residue, followed by photo-induced cross-linking to interacting partners.

Recent research has expanded the known reactivity of maleimides to include cysteine sulfinic acids (R-SO₂H), a type of oxidative post-translational modification. nih.govnih.gov This discovery has led to the development of maleimide-based probes for profiling protein S-sulfination. nih.govnih.gov

A sequential alkylation strategy has been developed to selectively label protein sulfinic acids. nih.gov In this method, free thiols are first blocked with iodoacetamide. Subsequently, the sulfinic acids are reacted with a maleimide-linked reporter tag. nih.gov This reaction forms a stable sulfone Michael adduct. nih.gov The reaction is performed under acidic conditions (pH 4.5) to prevent cross-reactivity with lysine residues and minimize hydrolysis of the succinimide ring. nih.gov The resulting sulfonyl-succinimide conjugate is stable and the reaction is not reversible under these conditions. nih.gov

This method allows for the profiling of S-sulfination in complex biological samples, such as cell lysates and tissue homogenates. nih.govnih.gov It has been used to demonstrate differential S-sulfination across various mouse tissues and in response to cellular stress, such as endoplasmic reticulum stress and lipopolysaccharide stimulation. nih.gov This provides a valuable tool for investigating the physiological role of cysteine S-sulfination in health and disease. nih.gov

N Carboxyheptyl Maleimide in Polymer Science and Advanced Materials Research

Polymerization of Maleimide (B117702) Monomers and Derivatives

N-substituted maleimides, such as N-(Carboxyheptyl)maleimide, are versatile monomers in polymer synthesis. The reactivity of the maleimide double bond allows for its participation in various polymerization mechanisms, enabling the creation of polymers with tailored structures and properties. The specific polymerization technique employed dictates the resulting polymer's molecular weight, architecture, and functionality.

Free-Radical Polymerization for Poly(maleimide) Synthesis

Free-radical polymerization (FRP) is a common method for synthesizing polymers from maleimide derivatives. N-substituted maleimides are 1,2-disubstituted ethylenic compounds that can be polymerized using radical initiators like N,N'-azobisizobutyronitrile (AIBN). lew.ro These monomers readily copolymerize with various electron-rich vinyl monomers, such as styrene and methyl methacrylate (MMA). nih.govresearchgate.net

The copolymerization of maleimides with other monomers is a key strategy for creating materials with enhanced properties, such as higher thermal stability and specific functionalities. researchgate.net The tendency for maleimides to form alternating copolymers with electron-donor monomers is a significant feature of their free-radical polymerization behavior. kpi.uacmu.edu For instance, the copolymerization of styrene with N-phenylmaleimide is dominated by this alternating tendency. cmu.edu The reactivity ratios of the comonomers, which describe their relative preference for adding to the growing polymer chain, are crucial for predicting and controlling the final copolymer composition.

Detailed studies on monomers structurally similar to this compound, such as N-(4-carboxyphenyl)maleimide (CPMI), provide insight into this process. The reactivity ratios for CPMI with styrene and MMA have been determined using methods like the Fineman-Ross and Kelen-Tudos analyses, as shown in the table below. researchgate.net

Table 1: Reactivity Ratios for the Free-Radical Copolymerization of N-(4-carboxyphenyl)maleimide (M1) with Styrene and MMA (M2)

| Comonomer (M2) | r1 (CPMI) | r2 (M2) | Copolymerization System |

|---|---|---|---|

| Methyl Methacrylate (MMA) | 0.26 | 2.51 | CPMI/MMA |

| Styrene (St) | 0.08 | 0.22 | CPMI/St |

Data sourced from a study on the free-radical copolymerization of N-(4-carboxyphenyl)maleimide initiated by AIBN in THF solvent at 80°C. researchgate.net

This data indicates how the maleimide monomer incorporates into the polymer chain relative to its comonomer, allowing for the tailoring of polymer properties. researchgate.net

Anionic Polymerization for Tunable Material Properties

Anionic polymerization offers another route to synthesizing polymaleimides, providing a pathway to materials with tunable properties. This method can be initiated by various nucleophiles, including amines and phosphines. escholarship.org For example, the anionic polymerization of N-methylmaleimide can be initiated by agents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tributylphosphine (TBP). escholarship.org

The polymerization rate and success of anionic polymerization are highly dependent on the reaction conditions, particularly the solvent polarity. escholarship.org Research has shown that in polar solvents like dimethyl sulfoxide (DMSO), polymerization can proceed very rapidly. escholarship.org However, this process can be complex, with potential side reactions. Nucleophiles can react with maleimides through Michael addition, which may compete with the desired polymerization pathway. escholarship.org Furthermore, base-catalyzed enolate formation on the α-carbon of thiol-maleimide adducts can present an alternative initiation pathway for maleimide polymerization in polar solvents. escholarship.org By carefully controlling the initiator, solvent, and monomer concentrations, anionic polymerization can be used to influence the final properties of the resulting polymer.

Controlled Polymerization Techniques (e.g., RAFT)

Controlled or living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have become essential for synthesizing well-defined polymers from maleimide monomers. escholarship.org RAFT polymerization enables precise control over molecular weight, results in low dispersity (Đ), and allows for the creation of complex polymer architectures like block and star copolymers. escholarship.orgmdpi.commdpi.com

The RAFT process has been successfully applied to the copolymerization of N-substituted maleimides with monomers like styrene. mdpi.com This technique ensures a "living" polymerization, which helps maintain homogeneity in the polymer chain compositions. mdpi.com Photomediated RAFT polymerization of maleimide monomers has also been demonstrated, proceeding efficiently under irradiation with visible light, sometimes without the need for a photocatalyst. unc.edu

However, the application of RAFT to maleimide systems is not without challenges. Side reactions can occur; for instance, in the RAFT polymerization of N-isopropyl acrylamide (NIPAm) with a maleimide-containing comonomer, aminolysis was identified as a potential side-reaction leading to the formation of "dead" polymer chains that have lost their RAFT end-group. mdpi.com Similarly, when copolymerizing with n-butyl acrylate, radical attack on the maleimide moiety can lead to the formation of double stars. mdpi.com Despite these challenges, RAFT remains a powerful tool for creating advanced functional materials based on this compound and other derivatives.

Table 2: Examples of RAFT Polymerization Systems Involving Maleimide Derivatives

| Monomers | RAFT Agent | Key Finding |

|---|---|---|

| N-phenylmaleimide (N-PMI) and Styrene | 2-cyanoprop-2-yl dithionaphthalenoate (CPDN) | Polymerization rate was significantly elevated in a hydrogen-bonding solvent (HFIP) compared to toluene (B28343). mdpi.com |

| Maleimide monomer and trithiocarbonate-based CTA | Trithiocarbonate | Photomediated polymerization proceeded under blue and green light without a catalyst. unc.edu |

| n-butyl acrylate (BA) and N-ethylacrylate-3,4-dimethylmaleimide | Star RAFT agent | Formation of double star polymers was observed due to radical attack on the maleimide group. mdpi.com |

| N-isopropyl acrylamide (NIPAm) and N-ethylacrylate-3,4-dimethylmaleimide | Star RAFT agent | Pronounced formation of dead polymer, likely due to aminolysis as a side-reaction. mdpi.com |

Integration into Polymer Systems and Networks

The maleimide group is a highly versatile functional handle for modifying and structuring polymer systems. Its specific reactivity allows it to act as an efficient crosslinking agent and as a key component in the development of advanced materials like self-healing polymer networks.

Maleimide as a Crosslinking Agent in Polymer Design

The maleimide functional group is widely used as a crosslinking agent in polymer design due to its highly specific reactivity, particularly towards thiol groups. vectorlabs.com The reaction between a maleimide and a thiol, known as the thiol-maleimide Michael addition or "click" reaction, is highly efficient and proceeds under mild conditions, making it ideal for forming stable thioether linkages that can crosslink polymer chains. nih.govrsc.org This reaction is selective for thiols at a pH below 7.5. vectorlabs.com

Beyond thiol-maleimide chemistry, the maleimide group can participate in photochemical crosslinking. nih.gov This dual reactivity allows for the fabrication of functional materials like hydrogels, where maleimide-containing polymers can first be photochemically cross-linked to form a network, with the remaining maleimide groups available for subsequent functionalization via click reactions. nih.gov Furthermore, bismaleimide (B1667444) compounds, which contain two maleimide groups, can act as direct crosslinking agents, connecting two polymer chains to form a network structure. nih.gov This has been theoretically investigated for cross-linking polyethylene to enhance its properties for applications like high-voltage cable insulation. nih.gov

Applications in Self-Healing Polymer Networks via Reversible Covalent Bonds

A prominent application of maleimides in advanced materials is in the creation of self-healing polymers. This functionality is typically achieved by utilizing the thermally reversible Diels-Alder (DA) cycloaddition reaction between a maleimide (dienophile) and a furan (B31954) (diene). nih.govmdpi.com

In these systems, polymer networks are crosslinked via covalent bonds formed by the DA reaction. When the material is damaged, heating it to a specific temperature initiates a retro-Diels-Alder reaction, which breaks the crosslinks and allows the polymer to flow and heal the damaged area. nih.gov Upon cooling, the forward Diels-Alder reaction occurs, reforming the covalent bonds and restoring the material's structural integrity and mechanical properties. nih.govoil-gasportal.com The furan/maleimide system is particularly advantageous due to its relatively low healing temperature. oil-gasportal.com

The incorporation of maleimide-functionalized components can significantly enhance the performance of these materials. For example, modifying graphene oxide with maleimide groups and incorporating it into a furan-functionalized polymer matrix has been shown to improve both the mechanical strength and the self-healing efficiency of the resulting nanocomposite. mdpi.com The maleimide groups on the surface of the modified graphene oxide participate in the Diels-Alder crosslinking, contributing to the network's robustness and healing capability. mdpi.com

Table 3: Self-Healing Efficiency of a Polymer System with Maleimide-Modified Graphene Oxide (mGO)

| Material Composition | Tensile Strength (MPa) | Self-Healing Efficiency (%) |

|---|---|---|

| Polymer film (no filler) | 1.678 | 65.656 |

| Polymer with 0.030 wt% mGO | 4.566 | 81.228 |

| Polymer with 0.050 wt% mGO | 3.990 | 82.033 |

Data represents a self-healable nanocomposite based on a furan-functionalized polymer and bismaleimide, where the Diels-Alder reaction enables healing. mdpi.com

Role as Photoinitiators in UV-Cured Polymer Systems

N-substituted maleimides, including this compound, can function as photoinitiators in the UV-curing of various polymer systems, such as those based on acrylates, vinyl ethers, and styryloxy monomers. researchgate.net This capability stems from the maleimide group, which acts as the basic UV absorbing chromophore. kpi.ua Upon exposure to UV radiation, the maleimide group is consumed during the polymerization process. kpi.ua This characteristic is advantageous as it leads to the formation of colorless crosslinked films that exhibit minimal light absorption at wavelengths greater than 300 nm. kpi.ua

The efficiency of N-aliphaticmaleimides as photoinitiators has been investigated using techniques like photo-differential scanning calorimetry (photo-DSC), real-time infrared (RTIR) spectroscopy, and real-time UV (RTUV) spectroscopy. kpi.ua Studies on the photopolymerization of diacrylate monomers have shown that the polymerization reactivity increases with the concentration of the N-aliphaticmaleimide. kpi.ua For instance, RTIR analysis of a diacrylate thin film demonstrated a continual increase in reactivity as the concentration of N-(2-acetoxyethyl)maleimide (AcOEMI) was raised from 0.1 to 30 mol%. kpi.ua Both RTIR and RTUV spectroscopy have confirmed that the maleimide photoinitiator is almost entirely consumed during the polymerization of acrylates. kpi.ua

Furthermore, the development of novel photoinitiator systems has demonstrated the high efficiency of maleimides when used in conjunction with sensitizers and co-initiators. researchgate.net For example, a system comprising a maleimide, a benzophenone derivative as a sensitizer, and an amine co-initiator has shown high initiation efficiency in the photopolymerization of a diacrylate, with initiation rates surpassing those of some commercial photoinitiators. researchgate.net The mechanism involves an efficient energy transfer from the triplet state of the sensitizer to the maleimide, followed by rapid hydrogen abstraction. researchgate.net

The photopolymerization process involving maleimides is characterized by the rapid formation of polymer chains, with a significant number of monomer molecules reacting for each photon absorbed by the photoinitiator. bgsu.edu This thermal amplification of the photochemical event makes UV-curing an industrially attractive method. bgsu.edu

Table 1: Reactivity of Diacrylate Thin Film with Varying AcOEMI Concentration

| AcOEMI Concentration (mol%) | Polymerization Reactivity (R) |

|---|---|

| 0.1 | Continually Increasing |

| 2 | Increased |

| Up to 30 | Continually Increasing |

Data derived from photo-DSC and RTIR analysis of diacrylate films. kpi.ua

Surface Modification of Materials and Nanostructures

The maleimide group of this compound is a key functional group for the surface modification of a wide array of materials and nanostructures. This is primarily achieved through the highly efficient and specific thiol-maleimide Michael addition reaction, which allows for the covalent attachment of thiol-containing molecules to maleimide-functionalized surfaces. researchgate.net

Functionalization of Polymeric Surfaces and Biomaterials

The functionalization of polymeric surfaces and biomaterials is crucial for a variety of biomedical applications, including the development of antimicrobial platforms and drug carriers. mdpi.com Surface graft polymerization is a prominent technique used to introduce multifunctional groups onto material surfaces, providing long-term chemical stability through the covalent immobilization of bioactive molecules. nih.gov Maleimide-functionalized polymers, synthesized via methods like copper-mediated living radical polymerization, offer a versatile platform for such modifications. nih.gov These polymers can be designed to have specific molecular weights and distributions, with a high percentage of reactive maleimide chain ends. nih.gov

The resulting maleimido-terminated materials can be highly soluble in water, making them ideal for the synthesis of new polymer-peptide biomaterials. nih.gov They have been successfully used in conjugation reactions with thiol-containing molecules like reduced glutathione (B108866) and bovine serum albumin (BSA) in physiological buffer conditions. nih.gov This approach allows for the controlled attachment of biomolecules to polymer surfaces, thereby tailoring their biological interactions. nih.govnih.gov

Surface Engineering of Nanoparticles (e.g., Gold Nanoparticles, Liposomes)

The surface chemistry of nanoparticles plays a critical role in their interactions with biological systems. researchgate.net Maleimide-based surface engineering provides a straightforward and robust method for the controlled covalent attachment of thiol-containing biomolecules to nanoparticles. researchgate.netwilhelm-lab.com This is particularly relevant for gold nanoparticles and liposomes, where surface functionalization can dictate cellular uptake and targeting efficiency. researchgate.netdntb.gov.ua

A one-step surface engineering protocol for modifying gold nanoparticles with maleimide functional groups has been demonstrated. wilhelm-lab.com This involves using a hetero-bifunctional molecule that attaches to the nanoparticle surface, leaving a maleimide group available for reaction with thiols. wilhelm-lab.com This method allows for the fabrication of nanoparticles with tailored surface charges, which has been shown to tune cellular uptake efficiencies by several orders of magnitude. researchgate.net The thiol-maleimide reaction proceeds under mild pH and temperature conditions and can be conducted in both aqueous and organic solutions. researchgate.net

This surface engineering strategy enables the rational design of nanomaterials with precise cellular interactions for applications in bioanalysis and nanomedicine. researchgate.net For instance, peptides can be conjugated to biocompatible polymeric nanoparticles via the thiol-maleimide reaction to develop targeted drug delivery systems. dntb.gov.ua

Modification of Atomic Force Microscopy (AFM) Tips for Biomolecular Studies

Atomic Force Microscopy (AFM) is a powerful tool for studying molecular recognition events at the single-molecule level. nih.gov To achieve this, it is essential to precisely modify the AFM tip to anchor either a ligand or a receptor molecule. nih.gov Maleimide chemistry offers a reliable method for the functionalization of AFM tips.

The process typically involves the aminofunctionalization of the cantilever, followed by reaction with a Maleimide-PEG-NHS ester to introduce a maleimide-terminated polyethylene glycol (PEG) linker. jku.at This flexible linker then allows for the covalent attachment of thiol-containing molecules, such as proteins or oligonucleotides, to the AFM tip. jku.at This functionalization strategy is crucial for investigating specific biomolecular interactions, such as those between enzymes and their substrates or receptors and their ligands. nih.govresearchgate.net

Structure Activity Relationship Sar and Computational Studies of N Carboxyheptyl Maleimide

Analysis of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of maleimide-based compounds are highly dependent on the nature of the substituents attached to the maleimide (B117702) ring and the N-position. These substituents can exert profound electronic and steric effects, modulating the compound's interaction with biological targets.

The length of the N-alkyl chain in N-substituted maleimides, such as the heptyl chain in N-(Carboxyheptyl)maleimide, is a critical determinant of inhibitory potency and binding affinity. Research on various N-alkyl maleimide derivatives has shown that the relationship between chain length and biological activity is often not linear. nih.gov

Studies on cannabimimetic indoles revealed that high-affinity binding to cannabinoid receptors CB1 and CB2 requires a minimum alkyl chain length of three carbons. nih.gov Optimal binding was observed with a five-carbon (pentyl) side chain, while extending the chain to a heptyl group led to a significant decrease in binding at both receptors. nih.gov Similarly, research on arylalkyl isothiocyanates as inhibitors of lung neoplasia demonstrated a general trend of increasing inhibition with increasing alkyl chain length; 3-phenylpropyl and 4-phenylbutyl isothiocyanates were exceptionally potent inhibitors. nih.gov

Conversely, in a study of novel maleimide derivatives as potential breast cancer inhibitors, the effect of the intermediate hydrocarbon chain length varied depending on the other substituents present. For some compounds, a longer chain led to increased inhibitory effects at lower concentrations. nih.gov For others, increasing the chain length decreased the inhibitory ability, possibly due to an increase in rotatable bonds reducing the molecule's effective interaction with the target. nih.gov In some cases, varying the chain length had no discernible effect on activity. nih.gov

| Compound Class | Target/Activity | Observed Effect of Increasing Chain Length | Reference |

|---|---|---|---|

| Cannabimimetic Indoles | CB1/CB2 Receptor Binding | Optimal activity with a 5-carbon chain; decreased activity with a 7-carbon chain. | nih.gov |

| Arylalkyl Isothiocyanates | Inhibition of Lung Neoplasia | Generally increasing inhibition with longer chains (from phenyl to 4-phenylbutyl). | nih.gov |

| Indole-Substituted Maleimides | Anticancer Activity | Variable: can increase, decrease, or have no effect depending on other substituents. | nih.gov |

The terminal carboxylate group (-COO⁻) is a key functional moiety that significantly influences the compound's physicochemical properties and its capacity for molecular recognition. As a polar, ionizable group, it can participate in crucial non-covalent interactions that govern ligand-receptor binding.

The primary role of the carboxylate moiety is its ability to form strong ionic bonds (salt bridges) with positively charged amino acid residues, such as arginine, lysine (B10760008), or histidine, within a protein's active site. It can also act as a hydrogen bond acceptor, forming hydrogen bonds with donor groups like hydroxyls (-OH) or amides (-NH). These interactions are fundamental for the specific and high-affinity binding of an inhibitor to its target enzyme.

Furthermore, the carboxylate group enhances the hydrophilicity of the molecule, which can influence its solubility and pharmacokinetic profile. Studies on the transport of various carboxylates across lipid membranes have provided insights into the role of this organic moiety. nih.govmdpi.com The presence and position of the carboxylate can affect how the molecule interacts with and passes through biological membranes, a critical aspect of its journey to its intracellular target. nih.gov The terminal carboxylic acid can also be used as a chemical handle, reacting with primary amines in the presence of activators to form stable amide bonds for conjugation purposes. broadpharm.com